

physicochemical properties of 1-(4-Methylphenyl)cyclohexanecarbonitrile

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Compound of Interest

Compound Name: 1-(4-Methylphenyl)cyclohexanecarbonitrile

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An In-depth Technical Guide to the Physicochemical Properties of **1-(4-Methylphenyl)cyclohexanecarbonitrile**

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, analytical methodologies, and safety considerations for **1-(4-Methylphenyl)cyclohexanecarbonitrile** (CAS No. 1206-13-9).^{[1][2]} This document is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis. It consolidates available data on the compound's chemical identity, physical characteristics, and spectroscopic profile. Furthermore, it outlines established analytical techniques for its characterization and provides essential safety and handling protocols based on current knowledge.

Introduction

1-(4-Methylphenyl)cyclohexanecarbonitrile is a substituted nitrile compound with a molecular structure featuring a cyclohexanecarbonitrile core and a p-tolyl group. Nitrile-containing compounds are of significant interest in medicinal chemistry and materials science due to the versatile reactivity of the nitrile functional group, which can be transformed into amines, amides, carboxylic acids, and other valuable moieties. While specific applications for this particular compound are not extensively documented in public literature, its structural

motifs suggest potential utility as an intermediate in the synthesis of pharmacologically active molecules, particularly in areas such as antiparkinson agents.[1] Understanding its fundamental physicochemical properties is a critical first step for any research, development, or manufacturing activities involving this compound.

Chemical Identity and Structure

The unambiguous identification of **1-(4-Methylphenyl)cyclohexanecarbonitrile** is established through its unique identifiers and structural formula.

- Chemical Name: **1-(4-Methylphenyl)cyclohexanecarbonitrile**[3]
- Synonyms: Cyclohexanecarbonitrile, 1-(4-methylphenyl)-; 1-p-tolylcyclohexanecarbonitrile; NSC 155170[1][4]
- CAS Number: 1206-13-9[1][2][3]
- Molecular Formula: C₁₄H₁₇N[1][2][3][5]
- Molecular Weight: 199.29 g/mol [1][2][3][5]
- InChI Key: JFUXEEYLCATFIB-UHFFFAOYSA-N[1][3]

Caption: 2D Structure of **1-(4-Methylphenyl)cyclohexanecarbonitrile**

Physicochemical Properties

The known physical and chemical properties are summarized below. These parameters are essential for designing experimental conditions, predicting behavior in various solvents, and ensuring safe handling and storage.

Property	Value	Source(s)
Physical State	Clear, colorless to yellowish liquid	[6]
Boiling Point	135 °C at 2 Torr326.83 °C (rough estimate at atmospheric pressure)	[1][2][5]
Melting Point	Data not available	[6]
Density	~1.0 g/cm ³ (estimate)	[2][5]
Refractive Index	1.5302 - 1.5322	[1][2][5]
Flash Point	128.1 °C	[1]
XLogP3	3.72048	[1]
Polar Surface Area	23.79 Å ²	[1]
Storage Temperature	2-8 °C	[2]

3.1. Causality and Insights

- **Boiling Point:** The high estimated boiling point at atmospheric pressure is consistent with the molecule's molecular weight and structural complexity. The significantly lower boiling point under vacuum (135 °C at 2 Torr) makes vacuum distillation a suitable method for purification, minimizing thermal degradation.[1]
- **Lipophilicity (XLogP3):** The XLogP3 value of 3.72 suggests the compound is significantly lipophilic ("fat-loving") and will exhibit poor solubility in water but good solubility in nonpolar organic solvents like ethers, hydrocarbons, and chlorinated solvents.[1] This is a critical parameter in drug development for predicting membrane permeability and in analytical chemistry for selecting appropriate chromatographic conditions.
- **Physical State:** The compound exists as a liquid at room temperature, which simplifies handling and transfer operations compared to a solid.[6]

Spectroscopic and Analytical Characterization

A multi-faceted analytical approach is required for the unambiguous characterization and purity assessment of **1-(4-Methylphenyl)cyclohexanecarbonitrile**.

Infrared (IR) Spectroscopy

The IR spectrum provides functional group identification. A gas-phase spectrum is available in the NIST database.^[7] Key expected absorption bands include:

- **C≡N Stretch:** A sharp, medium-intensity band around 2230-2250 cm^{-1} . The presence of this peak is a strong indicator of the nitrile group.
- **C-H Stretch (sp^3):** Multiple bands in the 2850-3000 cm^{-1} region, corresponding to the C-H bonds of the cyclohexane ring and the methyl group.^[8]
- **C-H Stretch (sp^2):** Weaker bands just above 3000 cm^{-1} , characteristic of the aromatic C-H bonds on the p-tolyl group.^[8]
- **C=C Stretch (Aromatic):** Peaks in the 1600-1450 cm^{-1} region, confirming the presence of the benzene ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific spectral data for this compound is not readily available in the searched literature, the expected ^1H and ^{13}C NMR signals can be predicted based on its structure.

- **^1H NMR:**
 - **Aromatic Protons:** Two doublets in the ~7.0-7.4 ppm region, characteristic of a 1,4-disubstituted (para) benzene ring.
 - **Cyclohexane Protons:** A complex series of multiplets in the ~1.5-2.5 ppm range.
 - **Methyl Protons:** A singlet at ~2.3 ppm.
- **^{13}C NMR:**
 - **Nitrile Carbon ($\text{C}\equiv\text{N}$):** A signal in the ~120-125 ppm range.

- Aromatic Carbons: Four signals in the ~125-140 ppm region.
- Quaternary Carbons: Signals for the C1 of the cyclohexane and the aromatic carbon attached to the cyclohexane.
- Cyclohexane and Methyl Carbons: Signals in the aliphatic region (~20-45 ppm).

Experimental Protocol: NMR Sample Preparation A standardized protocol for acquiring NMR data is crucial for reproducibility.

- Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., Chloroform-d, CDCl_3).
- Sample Preparation: Dissolve 5-10 mg of **1-(4-Methylphenyl)cyclohexanecarbonitrile** in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry NMR tube.
- Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.
- Acquisition: Record ^1H and $^{13}\text{C}\{^1\text{H}\}$ spectra on a spectrometer (e.g., 300 or 500 MHz), ensuring an adequate number of scans for a good signal-to-noise ratio.[\[9\]](#)

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and investigate fragmentation patterns.

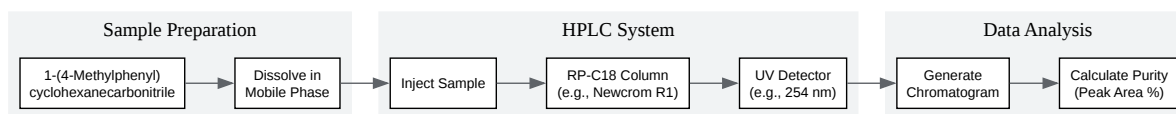
- Expected Molecular Ion (M^+): A peak at $m/z = 199.1361$ (for the exact mass of $\text{C}_{14}\text{H}_{17}\text{N}$).
- Expected Fragmentation: Common fragmentation pathways would likely involve the loss of the nitrile group (CN, 26 Da) or cleavage of the bond between the cyclohexane and the aromatic ring, leading to characteristic fragments.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary method for assessing the purity of the compound. A reverse-phase method has been described for its analysis.[\[10\]](#)

Protocol: Reverse-Phase HPLC Analysis^[10]

- Column: Newcrom R1 or a similar C18 reverse-phase column.
- Mobile Phase: A mixture of acetonitrile (MeCN) and water, with a small amount of acid (e.g., phosphoric acid or formic acid for MS compatibility).
- Detection: UV detection, likely in the 254 nm range, where the aromatic ring will absorb.
- Sample Preparation: Prepare a dilute solution of the compound in the mobile phase or a compatible solvent.
- Injection & Analysis: Inject the sample and monitor the retention time. Purity is determined by the relative area of the main peak.

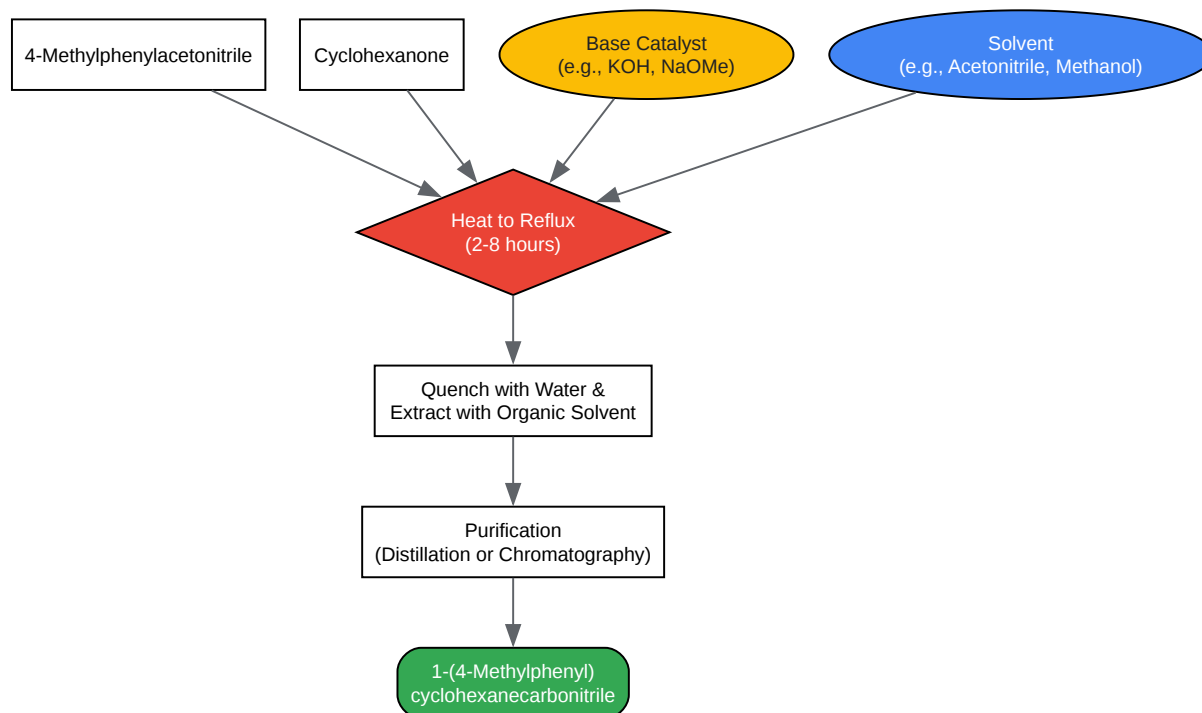


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Caption: General workflow for HPLC purity analysis.

Synthesis Overview

The synthesis of **1-(4-Methylphenyl)cyclohexanecarbonitrile** can be achieved via variations of the Knoevenagel condensation.^[11] This involves the reaction of a compound with an active methylene group (4-methylphenylacetonitrile) with a ketone (cyclohexanone) in the presence of a base.^[11]



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Caption: Workflow for synthesis via base-catalyzed condensation.[11]

Safety and Handling

While a comprehensive toxicological profile is not available, the compound should be handled with care, assuming it is hazardous.[6]

- Hazard Classification: It is classified as harmful (Xn).[2]
- Primary Risks: Like many nitrile-containing organic compounds, there is a potential risk of releasing cyanide upon metabolism, ingestion, or combustion.[12] Cyanide is a potent inhibitor of cellular respiration.[12]

- Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
- Handling: All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of vapors.[1] Avoid contact with skin and eyes.[1]
- Disposal: Dispose of waste material through a licensed chemical destruction facility or via controlled incineration with flue gas scrubbing, in accordance with local regulations.[6] Do not discharge to sewer systems.[6]

Conclusion

1-(4-Methylphenyl)cyclohexanecarbonitrile is a lipophilic, liquid compound with a high boiling point, whose identity and purity can be reliably established through a combination of chromatographic and spectroscopic techniques. The data and protocols presented in this guide provide a foundational framework for its safe handling, analysis, and utilization in research and development settings. The potential for metabolic release of cyanide necessitates strict adherence to safety protocols.

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